molecular formula C8H4BrNO B1338134 3-Bromobenzoyl cyanide CAS No. 24999-51-7

3-Bromobenzoyl cyanide

Cat. No. B1338134
CAS RN: 24999-51-7
M. Wt: 210.03 g/mol
InChI Key: ZYKLXMMQMSIZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromobenzoyl cyanide” is also known as “3-Bromobenzyl cyanide” or “3-Bromophenylacetonitrile”. It is a compound with the molecular formula C8H6BrN . It was introduced in World War I by the Allied Powers as a lachrymatory agent . It has a molar mass of 196.04 g/mol .


Molecular Structure Analysis

The molecular structure of “3-Bromobenzoyl cyanide” consists of a bromine atom (Br), a cyanide group (C#N), and a benzene ring (C6H5). The bromine atom is attached to the benzene ring via a carbon atom, which is also attached to the cyanide group .


Physical And Chemical Properties Analysis

“3-Bromobenzoyl cyanide” is a solid at 20 degrees Celsius . It has a density of 1.5±0.1 g/cm3, a boiling point of 286.2±15.0 °C at 760 mmHg, and a flash point of 126.9±20.4 °C . It is insoluble in water .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

3-Bromobenzoyl cyanide is involved in the synthesis of various heterocyclic compounds. Nicolaides et al. (2004) explored the thermal transformation of arylamidoximes in the presence of phosphorus ylides, leading to the formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles. This process suggests intermediates such as aryl cyanide oxides and involves aryl migration from carbon to nitrogen atoms in amidoximes (Nicolaides, Litinas, Vrasidas, & Fylaktakidou, 2004).

2. Detection of Cyanide Ions

In environmental and biological contexts, the detection of cyanide ions is crucial. Jothi et al. (2022) designed a benzothiazole-based chemosensor for detecting cyanide ions, demonstrating high selectivity and sensitivity. This sensor's interaction with cyanide ions led to notable spectral and color changes, important for environmental monitoring and live-cell imaging (Jothi, Munusamy, Kumar, Enbanathan, & Iyer, 2022).

3. Development of Fluorescent Probes

Fluorescent probes are valuable in detecting various ions and molecules. Wang, Wang, and Xian (2018) synthesized a fluorescent and chromogenic probe for CN- detection, which showed a blue shift in UV-vis absorbance spectra in the presence of CN-. Such probes are vital in bioimaging and environmental analysis (Wang, Wang, & Xian, 2018).

4. Organic Synthesis

3-Bromobenzoyl cyanide plays a role in organic synthesis. Bunnett and Rauhut (2003) described the use of halogenation and bromination reactions involving similar compounds, emphasizing the versatility of these chemical processes in creating diverse organic compounds (Bunnett & Rauhut, 2003).

5. Analytical Chemistry

In analytical chemistry, derivatives of 3-bromobenzoyl cyanide are utilized. Wu et al. (1984) establisheda method for cyanide determination using pentafluorobenzyl cyanide, derived from reactions similar to those involving 3-bromobenzoyl cyanide. Their technique, involving gas chromatography with an electron-capture detector, highlights the importance of such compounds in sensitive analytical methods (Wu, Hwang, Funazo, Tanaka, & Shono, 1984).

6. Environmental Monitoring

For environmental safety, detecting harmful ions like cyanide is crucial. Spurlin, Hinze, and Armstrong (1977) developed a spectrophotometric method for cyanide determination using 5,5'-dithiobis(2-nitrobenzoic acid), improving the process with a micellar reaction medium. This demonstrates the role of 3-bromobenzoyl cyanide-related compounds in enhancing environmental monitoring techniques (Spurlin, Hinze, & Armstrong, 1977).

7. Medicinal Chemistry

In medicinal chemistry, fluorescent probes for cyanide detection are important. Hou et al. (2019) synthesized a probe for specific detection of cyanide ions in aqueous media and live cells, showcasing the utility of these compounds in biomedical applications and cell imaging (Hou, Li, Guo, Zhang, Kong, Cui, Dong, Wang, & Shuang, 2019).

8. Logic Devices in Chemistry

In the field of chemistry, compounds like 3-bromobenzoyl cyanide can be used in the development of sequential logic devices. Pramanik, Bhalla, and Kumar (2014) described a hexaphenylbenzene-based receptor that functions as a set-reset memorized sequential logic circuit, demonstrating the innovative applications of these compounds in advanced chemical systems (Pramanik, Bhalla, & Kumar, 2014).

Safety And Hazards

Exposure to “3-Bromobenzoyl cyanide” can be harmful. Inhalation of its vapors or dust is extremely irritating and may cause symptoms such as burning of eyes, coughing, difficult breathing, and nausea . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-bromobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKLXMMQMSIZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513685
Record name 3-Bromobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzoyl cyanide

CAS RN

24999-51-7
Record name 3-Bromobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromobenzoyl cyanide
Reactant of Route 2
3-Bromobenzoyl cyanide
Reactant of Route 3
Reactant of Route 3
3-Bromobenzoyl cyanide
Reactant of Route 4
Reactant of Route 4
3-Bromobenzoyl cyanide
Reactant of Route 5
3-Bromobenzoyl cyanide
Reactant of Route 6
Reactant of Route 6
3-Bromobenzoyl cyanide

Citations

For This Compound
1
Citations
Y Sugiura, Y Tachikawa, Y Nagasawa, N Tada, A Itoh - RSC advances, 2015 - pubs.rsc.org
… 3-Chlorobenzoyl cyanide and 3-bromobenzoyl cyanide were obtained in moderate yields (entries 5 and 6). Both 2-chlorobenzyl cyanide and 2,4-dichlorobenzyl cyanide provided the …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.